Distinct Substitution Pattern: 2-Methyl & 4-Chlorophenoxyethylthio
The target compound bears three structural features — a 2-methyl group, a 4-thioether linked via a two-carbon ethyl spacer to a 4-chlorophenoxy terminus — whose combination is absent from the published 4-thioquinazoline SAR literature. The Yang et al. (2007) study reporting PC3 antiproliferative data for 13 compounds (3a–3m) examined exclusively 2-unsubstituted or 2-chloro variants with diverse S′-alkyl/aryl substituents; none contain the 2-methyl-4-(chlorophenoxyethylthio) triad [1]. The closest structurally characterized analog, 4-(4-chlorophenoxy)-2-(methylsulfanyl)quinazoline (CAS 477845-76-4), differs at two positions simultaneously: the 2-methyl is replaced by 2-methylsulfanyl, and the 4-substituent is a direct 4-chlorophenoxy ether rather than a thioether-linked 4-chlorophenoxyethyl chain [2]. These combined differences preclude extrapolation of existing SAR data to the target compound without dedicated experimental validation.
| Evidence Dimension | Substitution pattern (2-position + 4-position linker + terminal aryl halide) |
|---|---|
| Target Compound Data | 2-methyl; 4-S-(CH2)2-O-(4-Cl-Ph); 4-Cl |
| Comparator Or Baseline | Comparator 1 (Yang 3a–3m): 2-H or 2-Cl; 4-S-alkyl/aryl; variable halogen. Comparator 2 (CAS 477845-76-4): 2-SCH3; 4-O-(4-Cl-Ph); 4-Cl. |
| Quantified Difference | Two simultaneous substitution-site differences (2-position and linker atom/chain length) vs. nearest analog. |
| Conditions | Structural comparison based on published compound tables and catalog entries. |
Why This Matters
For procurement decisions, this structural uniqueness means the compound cannot be functionally substituted by any single commercially available analog; its biological profile must be characterized de novo.
- [1] Yang S, Li Z, Jin L, Song B, Liu G, Chen J, Chen Z, Hu D, Xue W, Xu R. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorg Med Chem Lett. 2007;17(8):2196-2199. doi:10.1016/j.bmcl.2007.01.101. PMID: 17317179. View Source
- [2] PubChem. 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline. CAS 477845-76-4. Canonical SMILES: CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=C(C=C3)Cl. View Source
